molecular formula C8H4Br2O2 B3014239 3,5-Dibromo-3H-isobenzofuran-1-one CAS No. 102126-70-5

3,5-Dibromo-3H-isobenzofuran-1-one

Cat. No.: B3014239
CAS No.: 102126-70-5
M. Wt: 291.926
InChI Key: AVHYDEJTOWNHJV-UHFFFAOYSA-N
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Description

Overview of Isobenzofuranone Class and Substituted Derivatives

Isobenzofuranones, also known as phthalides, are a class of organic compounds characterized by a bicyclic structure containing a fused benzene (B151609) ring and a γ-lactone ring. hmdb.ca This core structure is found in a variety of naturally occurring and synthetic molecules. benthamdirect.com Many isobenzofuranone derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. mdpi.com

The isobenzofuranone skeleton can be substituted at various positions, leading to a vast library of derivatives with diverse chemical and physical properties. researchgate.net The nature and position of these substituents can significantly influence the molecule's reactivity, solubility, and biological interactions. For instance, the introduction of different functional groups can be used to modulate the compound's therapeutic or agrochemical potential. ontosight.ai

Significance of Halogenated Isobenzofuranones in Chemical Sciences

The introduction of halogen atoms, such as bromine, into the isobenzofuranone structure can have profound effects on the compound's properties. lookchem.com Halogenation can alter the electron distribution within the molecule, influencing its reactivity and the strength of intermolecular interactions. In the context of medicinal chemistry, halogen atoms can enhance the binding affinity of a molecule to its biological target and improve its metabolic stability.

Brominated organic compounds, in particular, are valuable intermediates in organic synthesis. The bromine atoms can serve as reactive handles for a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. bohrium.com This makes halogenated isobenzofuranones, such as 3,5-Dibromo-3H-isobenzofuran-1-one, attractive starting materials for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Research Trajectory and Future Prospects for this compound

While dedicated research on this compound is not extensively documented in publicly available literature, its chemical structure suggests several potential avenues for future investigation. The presence of two bromine atoms offers opportunities for selective chemical modifications, enabling the synthesis of a wide array of new derivatives.

Future research could focus on exploring the synthetic utility of this compound as a building block in organic synthesis. For example, it could be used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Furthermore, the biological activity of this compound and its derivatives could be investigated. Given that many substituted isobenzofuranones exhibit interesting pharmacological properties, it is plausible that this compound or its derivatives could also possess valuable biological activities. nih.govnih.gov

Properties

IUPAC Name

3,5-dibromo-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)7(10)12-8(5)11/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHYDEJTOWNHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dibromo 3h Isobenzofuran 1 One and Analogous Structures

Direct Halogenation Approaches

Direct halogenation of a pre-existing isobenzofuranone ring system is a common strategy for introducing bromine atoms onto the aromatic core. The success of these methods hinges on controlling the regioselectivity of the bromination reaction.

Regioselective Bromination Strategies

Achieving regioselectivity in the bromination of isobenzofuranones is paramount to obtaining the desired 3,5-dibromo substitution pattern. The inherent directing effects of the substituents on the benzene (B151609) ring play a significant role. For instance, the lactone ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position.

Classical bromination of phthalide (B148349) (3H-isobenzofuran-1-one) with molecular bromine (Br₂) in a solvent like dichloromethane (B109758) or acetic acid can lead to the formation of 6-bromo-3H-isobenzofuran-1-one. However, this method often suffers from poor atom economy and the generation of hazardous hydrogen bromide (HBr) waste.

More advanced methods utilize specific brominating agents and catalysts to enhance regioselectivity. For example, N-bromosuccinimide (NBS) in the presence of a catalyst or in specific solvent systems can offer improved control over the position of bromination. nih.gov The use of zeolites or other solid supports can also induce para-selectivity in electrophilic bromination reactions. nih.gov

A study on the bromination of 7-aminophthalide demonstrated a temperature-dependent regioselective synthesis. At 170°C, the liberated bromide ion from the reaction media acts as a reducing agent for sulfuric acid, which in turn oxidizes to bromine/bromonium ion, leading to electrophilic bromination at the 4-position to yield 7-amino-4-bromo-3H-isobenzofuran-1-one. chemrxiv.org

ReactantReagent/CatalystConditionsProductYieldReference
PhthalideBr₂Dichloromethane or Acetic Acid, 0–25°C6-Bromo-3H-isobenzofuran-1-one60-75%
7-AminophthalideSulfuric Acid170°C7-Amino-4-bromo-3H-isobenzofuran-1-one93% chemrxiv.org

Radical-Initiated Bromination Protocols

Radical bromination provides an alternative pathway for introducing bromine atoms, particularly at benzylic positions. numberanalytics.com This method typically involves the use of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), in conjunction with a bromine source like N-bromosuccinimide (NBS).

For the synthesis of bromomethyl derivatives of isobenzofuranone, NBS is a commonly employed reagent. The reaction is typically carried out under mild conditions, often at room temperature, to achieve the desired bromomethylation. This approach is particularly useful for creating precursors for further functionalization. Light irradiation can also be used to initiate the radical chain reaction. libretexts.org For example, the bromination of hydrocarbons with carbon tetrabromide (CBr₄) can be initiated by LED irradiation, generating bromine radicals that drive the reaction. nih.gov

SubstrateReagentInitiator/ConditionProductReference
Isobenzofuran-1(3H)-one derivativeN-Bromosuccinimide (NBS)Benzoyl Peroxide6-(Bromomethyl)isobenzofuran-1(3H)-one
HydrocarbonsCarbon Tetrabromide (CBr₄)LED IrradiationMonobrominated Hydrocarbons nih.gov
AlkeneN-Bromosuccinimide (NBS)LightAllylic Bromide libretexts.org

Electrophilic Bromination Techniques for Isobenzofuranone Systems

Electrophilic aromatic substitution is a fundamental method for the bromination of the benzene ring in isobenzofuranone systems. The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity and avoiding over-bromination.

Common electrophilic brominating agents include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst, and N-bromosuccinimide (NBS). The reactivity of the aromatic ring is influenced by the electron-withdrawing nature of the lactone, which directs bromination to the meta-positions (positions 5 and 7).

A green chemistry approach for the bromination of 7-aminophthalide utilizes the in-situ generation of bromine. At a critical temperature of 170°C in sulfuric acid, the bromide ion reduces the acid and is itself oxidized to a bromonium ion, which then undergoes electrophilic substitution on the activated aromatic ring. chemrxiv.org This method avoids the direct handling of liquid bromine and minimizes waste. chemrxiv.org

Cyclization Reactions for Isobenzofuranone Ring Formation

An alternative to direct halogenation is the construction of the isobenzofuranone ring from precursors that already contain the desired bromine atoms. This approach often provides better control over the final substitution pattern.

Precursor-Based Cycloaddition Routes

Cycloaddition reactions are powerful tools for the construction of cyclic systems. researchgate.netresearchgate.net In the context of isobenzofuranone synthesis, a Diels-Alder reaction between a substituted furan (B31954) and a dienophile can be a key step. Another approach involves the transition metal-catalyzed [2+2+2] cycloaddition of diynes and monoynes. researchgate.netresearchgate.net Cobalt-catalyzed cycloadditions, for instance, have been shown to produce isobenzofuranones in high yields with excellent regioselectivity. researchgate.net

The synthesis of spiro-isobenzofuran derivatives can be achieved through the cycloaddition of phthalic anhydrides with azomethine ylides. rsc.org The resulting spiro(isobenzofuran-oxazolidin-3-one) can be selectively reduced to afford functionalized isobenzofuranones. rsc.org

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. acs.orgnih.govmdpi.comresearchgate.net Several one-pot methods have been developed for the synthesis of isobenzofuranones.

A domino palladium-catalyzed process has been reported for the synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. acs.org This method demonstrates broad substrate scope and has been applied to the synthesis of biologically active molecules. Another efficient one-pot method involves the conversion of o-alkylbenzoic acids to their corresponding isobenzofuranones using sodium bromate (B103136) (NaBrO₃) and sodium bisulfite (NaHSO₃) in a two-phase system. nih.gov

Furthermore, a cascade reaction of 2-acylbenzoic acids with isatoic anhydrides, catalyzed by sodium carbonate, provides a metal-free, one-pot synthesis of diverse isobenzofuranones with good functional group tolerance. mdpi.com Microwave-assisted, solvent-free synthesis using sulfamic acid as a catalyst has also been shown to be an effective one-pot procedure for producing isobenzofuran-1(3H)-ones from 2-carboxybenzaldehyde (B143210) and various ketones. researchgate.net

ReactantsCatalyst/ReagentsConditionsProductReference
o-Bromobenzyl alcoholsPalladium catalyst-Isobenzofuran-1(3H)-ones acs.org
o-Alkylbenzoic acidsNaBrO₃/NaHSO₃Two-phase systemIsobenzofuran-1(3H)-ones nih.gov
2-Acylbenzoic acids, Isatoic anhydridesSodium CarbonateToluene, 110°CIsobenzofuranones mdpi.com
2-Carboxybenzaldehyde, KetonesSulfamic acidMicrowave, 80°C, solvent-freeIsobenzofuran-1(3H)-ones researchgate.net

Derivatization from Substituted Phthalides

A common and direct approach to obtaining brominated phthalides is through the electrophilic substitution of a phthalide precursor. This method's success hinges on the controlled addition of bromine to the desired positions on the aromatic ring.

One established method involves the use of N-Bromosuccinimide (NBS) as a brominating agent. rsc.org Free-radical bromination of a phthalide using NBS can introduce a bromine atom at the C-3 position of the lactone ring. rsc.org For instance, the reaction of phthalide with NBS can yield 3-bromophthalide. sci-hub.se This intermediate is then susceptible to further reactions to introduce a second bromine atom onto the aromatic ring, or it can be used in subsequent synthetic steps.

The synthesis of a dibrominated phthalide scaffold has been demonstrated in the preparation of precursors for more complex molecules. For example, the synthesis of a dibromobenzoisofuranone has been accomplished in six steps, which was then used in Hauser annulation reactions. beilstein-journals.orgbeilstein-journals.org A specific example leading to a dibrominated phthalide involves the treatment of a substituted cyclohexenone with bromine in acetic acid to afford a 3,5-dibromoorsellinate derivative. beilstein-journals.org Subsequent functional group manipulations, including benzylic bromination with NBS followed by lactonization, yield the desired dibrominated phthalide. beilstein-journals.org

A thesis from 1959 details the synthesis of 4,6-dibromo-5,7-dihydroxyphthalide. gla.ac.uk This was achieved by the aromatization of 6-ethoxycarbonyl-5-methyl-1,5-dioxocyclohexane with bromine in acetic acid to yield ethyl 3,5-dibromo-4,6-dihydroxy-2-methylbenzoate. gla.ac.uk Photobromination of this intermediate introduces a bromine atom to the methyl group, which then facilitates lactonization to the phthalide ring system. gla.ac.uk This multi-step process highlights a viable, albeit more complex, route to specifically substituted dibromophthalides.

The table below summarizes key aspects of synthesizing brominated phthalides from substituted precursors.

Starting MaterialBrominating AgentKey IntermediatesProduct TypeReference
PhthalideN-Bromosuccinimide (NBS)3-BromophthalideMonobrominated Phthalide rsc.orgsci-hub.se
Substituted CyclohexenoneBromine in Acetic Acid3,5-DibromoorsellinateDibrominated Phthalide beilstein-journals.org
6-Ethoxycarbonyl-5-methyl-1,5-dioxocyclohexaneBromine in Acetic Acid, NBSEthyl 3,5-dibromo-2-bromomethyl-4,6-dihydroxybenzoateDibrominated Phthalide gla.ac.uk

Green Chemistry Considerations in Synthetic Pathways

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. This has led to the exploration of methods that minimize waste, avoid hazardous solvents, and reduce energy consumption.

Solvent-Free and Subcritical Media Reactions

A significant advancement in green synthetic chemistry is the development of solvent-free reaction conditions. The bromination of aromatic compounds, including coumarins which share a lactone feature with phthalides, has been successfully achieved using dioxane dibromide under solvent-free conditions. beilstein-journals.org This method offers advantages such as reduced reaction times, higher yields, and simpler work-up procedures. beilstein-journals.org The regioselectivity of the bromination is influenced by the electronic nature of the substituents on the aromatic ring. beilstein-journals.org

Another innovative approach involves the use of subcritical water as a reaction medium. The synthesis of isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives has been demonstrated in subcritical water. This method can proceed without a catalyst, relying on the unique properties of water under these conditions to facilitate the reaction.

The application of solvent-free conditions for the in situ generation of molecular bromine and its subsequent use in the bromination of aromatic compounds has also been reported. researchgate.net This technique avoids the direct handling of hazardous bromine and minimizes solvent waste. researchgate.net

Catalyst-Free Bromination Methods

Developing catalyst-free reactions is a key goal in green chemistry as it simplifies purification processes and reduces the environmental impact associated with metal catalysts. Several catalyst-free methods for the synthesis of related heterocyclic compounds have been reported, which could potentially be adapted for the bromination of phthalides. frontiersin.orgnih.gov

For instance, a novel method for the bromination of 7-amino-phthalide has been developed using acidic conditions at elevated temperatures, which proceeds without a traditional catalyst. The reaction of 2-halomethyl benzoates with paraformaldehyde and aryl hydrazines can also proceed under catalyst-free conditions to produce phthalazinones, demonstrating the feasibility of forming related heterocyclic structures without a metal catalyst.

Furthermore, the synthesis of dihydrobenzofuran derivatives has been achieved through catalyst-free protocols, for example, by reacting substituted salicylaldehydes with sulfoxonium ylide. nih.gov The recyclable CaBr₂–Br₂ system in water offers an efficient and environmentally friendly method for the bromination of various aromatic compounds without the need for metal catalysts or acidic additives. rsc.org

The table below outlines some green chemistry approaches applicable to the synthesis of brominated aromatic lactones.

Green Chemistry ApproachKey FeaturesPotential ApplicationReference
Solvent-Free BrominationUse of solid brominating agents like dioxane dibromide; reduced waste and reaction time.Direct bromination of the phthalide ring. beilstein-journals.org
Subcritical Water SynthesisWater as a reaction medium at high temperature and pressure; catalyst-free potential.Formation of the isobenzofuranone ring system.
In situ Bromine GenerationSolvent-free generation of bromine from solid reagents.Safer and more sustainable bromination of aromatic precursors. researchgate.net
Catalyst-Free BrominationReactions proceed without metal or other catalysts under specific conditions (e.g., acidic, high temperature).Direct bromination of the phthalide core or its precursors. frontiersin.orgnih.govrsc.org

Reaction Mechanisms and Reactivity Studies of 3,5 Dibromo 3h Isobenzofuran 1 One

Mechanistic Pathways of Bromination Reactions

Further bromination of 3,5-Dibromo-3H-isobenzofuran-1-one would likely proceed via an electrophilic aromatic substitution mechanism. The existing bromine atoms are deactivating, making the reaction less favorable than for the parent isobenzofuranone.

In the bromination of alkenes, the formation of a cyclic bromonium ion intermediate is a well-established mechanism. pearson.comyoutube.comlibretexts.orgyoutube.com This three-membered ring forms when the alkene's π-bond attacks a bromine molecule. youtube.comlibretexts.org This intermediate is then opened by a nucleophile, leading to anti-addition products. libretexts.orgmasterorganicchemistry.com While this is characteristic for alkenes, the direct bromination of the aromatic ring of an isobenzofuranone follows a different pathway involving attack by an electrophile to form a resonance-stabilized carbocation (an arenium ion), rather than a cyclic bromonium ion on the aromatic ring itself. youtube.comdalalinstitute.com However, if the lactone ring were to undergo a reaction that creates a double bond on the five-membered ring, then a bromonium ion intermediate could conceivably be formed in subsequent reactions. beilstein-journals.org

Rearrangements are common in the bromination of certain substituted cyclohexene (B86901) rings, which can lead to the formation of bicyclic lactones. acs.org These reactions can be influenced by the functional groups present on the ring. acs.orgresearchgate.net For instance, the bromination of some N-substituted carboxamides derived from cyclohexenes can lead to interesting rearrangement products, with the mechanism proposed to involve the participation of neighboring groups. acs.orgresearchgate.net In the context of this compound, rearrangements would be less likely under standard bromination conditions unless the core structure is first modified to introduce unsaturation or functional groups that can facilitate such processes.

Reactivity of the Isobenzofuranone Core

The isobenzofuranone (or phthalide) core is a key structural motif found in many biologically active compounds. researchgate.netnih.gov Its reactivity is centered around the lactone (cyclic ester) functionality and the fused benzene (B151609) ring. The lactone can be susceptible to hydrolysis under basic or acidic conditions to open the ring, forming a 2-substituted benzoic acid derivative. Reduction of the lactone carbonyl is also a possible transformation. The reactivity of the aromatic portion of the core is that of a substituted benzene ring.

Reactivity of Bromine Substituents

The two bromine atoms on the molecule have distinct chemical environments and thus different reactivities.

The bromine atom at the 3-position is on a benzylic carbon, which is also part of a lactone. This bromine is expected to be susceptible to nucleophilic substitution. However, its reactivity will be influenced by the stability of the potential carbocation intermediate at that position. The bromine at the 5-position is attached to the aromatic ring and would be much less reactive towards nucleophilic substitution, typically requiring harsh conditions or a specific activation mechanism such as a benzyne (B1209423) intermediate. Substitution reactions on similar bromo-isobenzofuranones have been shown to occur where the bromine atom is displaced by nucleophiles like amines or thiols.

Table 1: Potential Nucleophilic Substitution Reactions

Position of Bromine Reactivity towards Nucleophiles Potential Products
3-position (Benzylic) More reactive 3-substituted isobenzofuranones

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. dalalinstitute.comsemanticscholar.orgmasterorganicchemistry.commsu.edu The two bromine atoms on the benzene ring of this compound are electron-withdrawing groups, which deactivate the ring towards further electrophilic attack. msu.edu They are, however, ortho-, para-directing. Therefore, a new electrophile would be directed to the positions ortho and para to the existing bromine atoms. Given the substitution pattern, the potential sites for further substitution are limited and the reaction would likely be slow.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
Bromine 5 Deactivating Ortho, Para

The combination of these directing effects would make predicting the outcome of an EAS reaction complex, though substitution at the 4- or 6-positions would be the most likely, influenced by the steric hindrance from the adjacent groups.

Reaction Kinetics and Thermodynamic Considerations

The reactivity of this compound is governed by the interplay of the lactone ring and the bromine substituents on the aromatic ring. While specific kinetic and thermodynamic parameters for this compound are not documented, general principles allow for a qualitative and comparative assessment.

The kinetics of reactions involving this compound would be influenced by several factors, including the nature of the attacking reagent, the solvent, and the reaction temperature. For instance, in nucleophilic substitution reactions at the carbonyl carbon, the reaction rate would depend on the nucleophilicity of the attacking species and the stability of the tetrahedral intermediate. The bromine atoms, being electron-withdrawing, would have a modest effect on the electrophilicity of the carbonyl carbon through inductive effects transmitted through the benzene ring.

Thermodynamically, the stability of this compound is a key consideration. The fusion of the furanone ring to the benzene ring creates a stable heterocyclic system. The C-Br bonds are generally weaker than C-H bonds, and their bond dissociation energies (BDEs) can be estimated by comparison with related aromatic bromides. Theoretical studies on halo-heterocycles have shown that C-Br BDEs are influenced by the nature of the aromatic system. nih.gov

Illustrative Thermodynamic Data for a Related Compound

To provide a thermodynamic context, the following table presents calculated thermodynamic parameters for a related, though more complex, isobenzofuranone derivative. It is crucial to note that these values are not directly applicable to this compound but serve as an example of the types of thermodynamic data determined for this class of compounds.

Thermodynamic ParameterValueCompoundMethod
Gibbs Free Energy (ΔG)Varies4′,5′-dibromo-2′,7′-dinitro-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-oneDFT Calculations
Enthalpy (H)Varies4′,5′-dibromo-2′,7′-dinitro-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-oneDFT Calculations
Entropy (S)Varies4′,5′-dibromo-2′,7′-dinitro-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-oneDFT Calculations

Data derived from theoretical investigations on a more complex dibrominated isobenzofuran (B1246724) derivative and is for illustrative purposes only.

Dissociation and Fragmentation Mechanisms

The dissociation and fragmentation of this compound, particularly under mass spectrometry conditions, can be predicted based on the fragmentation patterns of related lactones and brominated aromatic compounds. While a specific mass spectrum for this compound is not available in the searched literature, general fragmentation rules can be applied.

Upon electron ionization in a mass spectrometer, the molecule would form a molecular ion (M+•). Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with M, M+2, and M+4 peaks corresponding to the natural abundance of 79Br and 81Br isotopes.

The fragmentation pathways would likely involve the following key steps:

Loss of a Bromine Radical: Cleavage of a C-Br bond to lose a bromine radical (•Br) would be a favorable process, leading to a fragment ion at [M-79]+ or [M-81]+.

Loss of Carbon Monoxide: The lactone functionality can undergo fragmentation with the loss of a neutral molecule of carbon monoxide (CO), resulting in a fragment at [M-28]+•.

Loss of Carbon Dioxide: A rearrangement followed by the elimination of carbon dioxide (CO2) is another possible pathway for lactones, leading to a fragment at [M-44]+•.

Combined Losses: Sequential losses, such as the loss of a bromine atom followed by the loss of carbon monoxide, would also be expected.

Plausible Fragmentation Pathways for this compound

The following table outlines the likely major fragmentation pathways and the expected mass-to-charge ratios (m/z) of the resulting ions.

Fragmentation ProcessNeutral Lossm/z of Fragment Ion
Molecular Ion-292/294/296
Loss of Bromine•Br213/215
Loss of Carbon MonoxideCO264/266/268
Loss of Carbonyl GroupCO264/266/268
Loss of Bromine and CO•Br, CO185/187

This table is based on general principles of mass spectrometry and the known fragmentation of related compounds. The m/z values are calculated based on the most abundant isotopes.

Computational studies on the dissociation mechanisms of isobenzofuranones, such as phenolphthalein (B1677637), have been used to predict dissociation constants and understand the electronic changes upon dissociation. researchgate.net Similar theoretical approaches could provide detailed insights into the fragmentation of this compound.

Structural Elucidation and Advanced Analytical Characterization of 3,5 Dibromo 3h Isobenzofuran 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional (¹H and ¹³C) NMR Spectral Assignment

One-dimensional NMR spectra are fundamental for structural characterization.

¹H NMR: A proton NMR spectrum would be expected to show signals for the three protons on the aromatic ring and the single proton at the C3 position. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (around 7-8 ppm) due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing bromine atom and carbonyl group. The multiplicity of these signals (singlet, doublet, etc.) would depend on the coupling between adjacent protons. The proton at the chiral center (C3-H) would likely appear as a singlet in the region of 6-7 ppm, shifted downfield by the adjacent oxygen and bromine atoms.

¹³C NMR: A carbon-13 NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactone would be the most downfield signal, typically above 160 ppm. The carbons bonded to bromine (C3 and C5) would also be significantly shifted. The remaining aromatic carbons would appear in the 120-150 ppm range.

Without experimental data, a precise assignment of chemical shifts and coupling constants is not possible.

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for determining the complete molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would help to trace the connectivity of the protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon skeletons of the molecule. sdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule, such as connecting the C3 proton to the carbons of the aromatic ring and the carbonyl group. sdsu.eduepfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. For a molecule like 3,5-Dibromo-3H-isobenzofuran-1-one, NOESY could help confirm the spatial relationship between the C3 proton and the adjacent aromatic proton.

Specific correlation data from these experiments for the title compound are not available in the reviewed literature.

Chiral Recognition and Stereochemical Assignment via NMR

The carbon at position 3 is a stereocenter, meaning this compound exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. d-nb.info To do so, a chiral environment must be introduced, typically by using a chiral solvating agent or a chiral derivatizing agent. frontiersin.org These agents interact differently with each enantiomer, leading to separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess. No studies employing these techniques for the chiral analysis of this compound have been found.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). measurlabs.combioanalysis-zone.com This allows for the determination of the exact elemental formula. For this compound, the expected molecular formula is C₈H₄Br₂O₂. HRMS would be used to confirm this by matching the experimentally measured exact mass to the calculated theoretical mass. Specific HRMS data for this compound has not been reported in the searched sources.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This provides valuable information about the structure of the molecule.

For this compound, one would expect fragmentation pathways to include:

Loss of a bromine atom.

Loss of the CO group from the lactone ring.

Cleavage of the lactone ring itself.

The mass spectrum of the parent compound, isobenzofuran-1(3H)-one, shows major fragments corresponding to the loss of CO and the formation of a stable C₇H₆O⁺ ion. nist.gov A similar fragmentation pattern, modified by the presence of the two bromine atoms, would be anticipated for the title compound. However, without experimental MS/MS data, a detailed analysis of the fragmentation pattern remains speculative.

Computational Prediction of Fragmentation Chemistry

Computational modeling serves as a powerful tool in predicting the fragmentation patterns of molecules like this compound under mass spectrometry conditions. These predictive models are crucial for interpreting complex mass spectra and confirming the compound's structure.

The fragmentation of this compound is initiated by the ionization of the molecule. The lactone ring, with its inherent strain and the presence of two bromine atoms, dictates the primary fragmentation pathways. Computational predictions suggest that the most probable initial fragmentation event is the loss of a bromine atom, leading to the formation of a stable acylium ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO), a characteristic fragmentation of lactones, resulting in a brominated phenyl cation. Further fragmentation could then lead to the loss of the second bromine atom.

These predicted fragmentation patterns provide a theoretical framework that can be compared with experimental data from techniques like Gas Chromatography-Mass Spectrometry (GC/MS) to confirm the identity and structure of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring. This band typically appears in the region of 1750-1800 cm⁻¹, a higher frequency than that of a simple ketone due to the ring strain of the five-membered lactone. The presence of the electron-withdrawing bromine atoms on the aromatic ring can further influence the position of this band.

Other significant absorptions include those for the C-O-C stretching of the ether linkage within the lactone ring, typically observed around 1050-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Br stretching vibrations will appear at lower frequencies, typically in the range of 500-700 cm⁻¹.

X-ray Diffraction Crystallography for Solid-State Structure

The crystal structure would confirm the covalent bonding between the atoms and provide insights into intermolecular interactions, such as halogen bonding or π-stacking, which influence the packing of the molecules in the solid state. This detailed structural information is invaluable for understanding the compound's physical properties and reactivity.

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. A typical HPLC method would utilize a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection is commonly achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. The retention time of the compound is a key parameter for its identification and quantification. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to optimize the separation of the target compound from any impurities or isomers that may be present.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For this compound, which is sufficiently volatile and thermally stable, GC/MS is an ideal analytical method.

Theoretical and Computational Studies on 3,5 Dibromo 3h Isobenzofuran 1 One

Quantum Mechanical Calculations

Quantum mechanical calculations serve as a powerful tool for investigating the fundamental properties of 3,5-Dibromo-3H-isobenzofuran-1-one at the atomic level. These calculations can model the molecule's behavior and characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying organic molecules. faccts.de It is used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy structure on the potential energy surface. tau.ac.il For isobenzofuranone derivatives, DFT methods like B3LYP and M06-2X have been successfully used to optimize geometries and calculate energies. researchgate.net

The electronic structure, including the distribution of electrons and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be elucidated. bohrium.com This information is critical for predicting the molecule's reactivity and electronic properties. In studies of related complex isobenzofuranones, DFT calculations have been essential for explaining reaction outcomes and stereoselectivity. researchgate.net For instance, the B3LYP functional combined with a 6-311+G(2d,p) basis set has been effectively used for structural elucidation of brominated isobenzofuranone products. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Isobenzofuranone Studies

Method Type Description
B3LYP Hybrid DFT Functional Combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for its balance of accuracy and computational cost. libretexts.org
M06-2X Hybrid Meta-GGA Functional A highly parameterized functional that often provides excellent results for main-group thermochemistry and non-covalent interactions. researchgate.net
6-31G(d,p) Basis Set A Pople-style split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to describe the shape of electron clouds more accurately.

| 6-311+G(2d,p) | Basis Set | A triple-split valence basis set with diffuse functions (+) on heavy atoms and multiple polarization functions, offering higher accuracy for anions and systems with lone pairs. researchgate.net |

Semi-empirical methods offer a computationally less expensive alternative to DFT, making them suitable for very large molecules or for preliminary, rapid calculations. nih.gov These methods are based on the Hartree-Fock formalism but simplify the calculations by omitting certain complex integrals and using parameters derived from experimental data. unito.it

Methods like AM1 (Austin Model 1), MNDO (Modified Neglect of Diatomic Overlap), and ZINDO (Zerner's Intermediate Neglect of Differential Overlap) fall under this category. jst.go.jp They are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. jst.go.jp While less accurate than DFT, they can be valuable. For example, a comprehensive study on phenolphthalein (B1677637), an isobenzofuranone derivative, evaluated 51 different computational programs and found that an updated MNDO program was the best predictor for explaining dissociation mechanisms. bohrium.com ZINDO/S is particularly parameterized for predicting electronic spectra. tau.ac.il

Table 2: Overview of Selected Semi-Empirical Methods

Method Full Name Key Features Typical Application
MNDO Modified Neglect of Diatomic Overlap One of the earliest NDDO-based methods, parameterized to reproduce molecular energetics and structures. tau.ac.il Ground-state geometries, heats of formation.
AM1 Austin Model 1 An improved version of MNDO with modified core-repulsion functions, generally providing better accuracy. jst.go.jp Geometries and energetics of organic molecules.

| ZINDO | Zerner's Intermediate Neglect of Differential Overlap | A suite of methods where ZINDO/1 is used for geometry and ZINDO/S is parameterized for calculating electronic spectra. tau.ac.ilunito.it | Prediction of UV-Vis absorption spectra. |

Computational Prediction of Spectroscopic Data

Computational chemistry is instrumental in predicting and interpreting various types of spectra, which is crucial for structure verification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, which is the most widely used approach for calculating NMR shielding constants. tau.ac.ilnih.gov This method effectively addresses the issue of gauge-dependence, ensuring reliable results. tau.ac.il

GIAO calculations are typically performed using DFT, with the B3LYP functional being a common choice. researchgate.net The accuracy of the prediction depends on the chosen functional and basis set. mdpi.comstackexchange.com For isobenzofuranone derivatives, GIAO calculations at levels like M06-2X/6-31+G(d,p) and B3LYP/6-311+G(2d,p) have been used to predict both ¹H and ¹³C chemical shifts, which are then compared to experimental data to confirm structures. researchgate.netnih.gov

When multiple isomers are possible, comparing calculated NMR shifts with experimental data is essential for correct structural assignment. Statistical methods provide a quantitative measure of the agreement between theoretical and experimental values.

Mean Absolute Error (MAE): This is the average of the absolute differences between the calculated and experimental chemical shifts. A lower MAE indicates a better fit and a more likely correct structure. researchgate.net

CP3: This method is used to assign a pair of diastereomers when experimental data for both are available by comparing the fit of the calculated shifts for each candidate structure to each experimental spectrum. researchgate.net

DP4 (Diastereomer Probability): This statistical tool calculates the probability of a candidate structure being the correct one based on the goodness of fit between calculated and experimental NMR data. It is particularly useful when only one set of experimental data is available for a newly synthesized compound. researchgate.netnih.gov

These validation methods have been successfully applied to identify the correct structures of novel, complex brominated isobenzofuranones, where analysis of experimental NMR data alone was inconclusive. researchgate.net

Table 3: Statistical Methods for NMR Assignment Validation

Method Description Purpose
MAE Calculates the mean absolute error between experimental and theoretical chemical shifts. Provides a simple, quantitative measure of the accuracy of the computational prediction for a given structure.
CP3 A statistical method for assigning structures to a pair of diastereomers using their respective experimental and calculated NMR data. Used for assigning relative stereochemistry when two or more diastereomers are isolated.

| DP4 | A Bayesian probability analysis that evaluates the likelihood of a candidate structure being correct based on the GIAO-calculated NMR shifts. | Provides a confidence level for a single structural assignment among several possibilities. |

The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions of electrons between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these spectra in modern computational chemistry. faccts.dececam.org It can calculate the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to absorption intensities). sfasu.edu

For the isobenzofuranone class of molecules, computational studies have explored various methods. A detailed analysis of phenolphthalein showed that semi-empirical methods like ZINDO could predict absorption wavelengths, although the accuracy varied significantly between different programs and parameterizations. bohrium.comjst.go.jp The study noted that an updated MNDO program provided the most reasonable results for the dissociation mechanism, which is directly related to the color change and absorption spectrum. bohrium.com TD-DFT calculations, often using functionals like B3LYP, are generally considered more robust for predicting UV-Vis spectra of organic compounds. sfasu.edu

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and kinetic stability of molecules. wikipedia.orgyoutube.com It primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.netbeilstein-journals.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy corresponds to its ability to accept electrons (electrophilicity). pku.edu.cnlibretexts.org A detailed computational analysis, typically using Density Functional Theory (DFT) methods, would be required to precisely calculate the energies of the HOMO and LUMO and visualize their spatial distribution. physchemres.org Such calculations would provide quantitative insights into the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted Location of Highest Electron DensityInfluence of Bromo SubstituentsImplication for Reactivity
HOMO Fused benzene (B151609) ring, furanone oxygen atomLowering of energy levelReduced nucleophilicity compared to unsubstituted analog
LUMO Carbonyl group, lactone ring carbonsLowering of energy levelIncreased electrophilicity at the carbonyl carbon
HOMO-LUMO Gap Energy difference between HOMO and LUMOPotentially alteredIndicator of kinetic stability and chemical reactivity

Note: The data in this table is predictive and based on established principles of FMO theory. Specific energy values would require dedicated quantum chemical calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling reaction pathways and characterizing the transition states of chemical reactions. uomustansiriyah.edu.iq For a molecule like this compound, several types of reactions could be investigated, including nucleophilic attack at the carbonyl carbon, electrophilic aromatic substitution on the benzene ring, and reactions involving the lactone ring.

Reaction pathway modeling, often performed using DFT calculations, can map out the potential energy surface of a reaction. acs.org This allows for the identification of the most likely reaction mechanism by comparing the activation energies of different possible pathways. The activation energy is the energy barrier that must be overcome for a reaction to occur, and it is determined by the energy of the transition state.

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. For instance, in a nucleophilic addition to the carbonyl group of this compound, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O pi bond. Computational methods can precisely calculate the structure and vibrational frequencies of this transition state, confirming that it is a true first-order saddle point on the potential energy surface.

Chemical Transformations and Derivatization of 3,5 Dibromo 3h Isobenzofuran 1 One

Functionalization via Bromine Atoms

The two bromine atoms on the aromatic ring of 3,5-Dibromo-3H-isobenzofuran-1-one are key handles for introducing new functional groups and extending the molecular framework. This is primarily achieved through modern cross-coupling reactions and selective metal-halogen exchange processes.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively documented in the provided results, the reactivity of similar bromo-substituted aromatic compounds suggests its high potential in these transformations.

Suzuki Coupling: This reaction would involve the coupling of the dibrominated phthalide (B148349) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for creating new carbon-carbon bonds and would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 3 and 5 positions. The reaction conditions can often be tuned to achieve either mono- or di-substitution. For instance, a related compound, 5-bromo-1,2,3-triazine, has been successfully used in palladium-catalyzed cross-coupling with a variety of (hetero)aryl boronic acids to yield the corresponding substituted triazines in high yields (up to 97%). nih.govuzh.ch

Heck Reaction: The Heck reaction would enable the arylation or vinylation of the isobenzofuranone core by coupling it with an alkene in the presence of a palladium catalyst and a base. This would introduce unsaturated moieties, which can be further functionalized.

Sonogashira Coupling: This reaction involves the coupling of the dibrominated phthalide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would lead to the formation of alkynyl-substituted isobenzofuranones, which are valuable precursors for more complex structures. A similar protocol has been used for the synthesis of 5-ethynyl-3H-isobenzofuran-1-one.

The general applicability of these cross-coupling reactions to brominated aromatic systems is well-established, and it is highly probable that this compound would be a suitable substrate for such transformations. researchgate.netbeilstein-journals.orgnih.gov

Selective Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a powerful technique for the regioselective functionalization of polyhalogenated aromatic compounds. wikipedia.org This reaction typically involves treating the dibromo compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.eduharvard.edu The rate of exchange is generally faster for bromine than for chlorine and is influenced by the stability of the resulting aryllithium intermediate. wikipedia.orgprinceton.edu

In the case of this compound, selective halogen-lithium exchange could potentially be achieved, allowing for the stepwise introduction of different electrophiles at the 3 and 5 positions. The resulting organolithium intermediates are highly reactive and can be quenched with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups. tcnj.edu

Research on 1,2-dihaloarenes has demonstrated that site-selective halogen-lithium exchange can be used for successive cycloadditions, enabling the rapid construction of polycyclic compounds. nih.gov This suggests that a similar strategy could be applied to this compound to generate aryne intermediates for subsequent reactions. The chemoselectivity of the exchange can be controlled by factors such as temperature and the nature of the organolithium reagent. tcnj.edu

Modifications of the Isobenzofuranone Lactone Ring

The lactone ring of this compound is another site for chemical modification. Phthalides, or 3H-isobenzofuran-1-ones, are known to undergo various reactions. sci-hub.se

The lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride. The carbonyl group can also react with Grignard reagents or other organometallic nucleophiles to yield tertiary alcohols. Furthermore, the lactone ring can be opened under basic or acidic conditions to give substituted benzoic acid derivatives. For example, 1,3-dihydroisobenzofuran has been shown to undergo sequential diborylation with an excess of B₂pin₂ to produce a diboronic ester product in good yield. acs.org

Synthesis of Structurally Diverse Organic Compounds

The chemical transformations of this compound provide pathways to a wide array of structurally diverse organic compounds. By combining the functionalization of the bromine atoms with modifications of the lactone ring, a multitude of derivatives can be synthesized.

For instance, Suzuki coupling at the 5-position followed by a Sonogashira coupling at the 3-position would yield a disubstituted isobenzofuranone with distinct aryl and alkynyl groups. Subsequent reduction of the lactone ring would then lead to a highly functionalized diol. The bromination of related isobenzofuranone derivatives has been shown to be a key step in the synthesis of complex natural products and other biologically active molecules. beilstein-journals.orgnih.gov

Construction of Spirocyclic and Fused-Ring Systems

This compound can serve as a precursor for the construction of more complex molecular architectures, such as spirocyclic and fused-ring systems. nih.govacs.org Spiro compounds, which contain two rings linked by a single atom, are of significant interest due to their unique three-dimensional structures and presence in many natural products. mdpi.com

One approach to spirocyclic systems could involve the reaction of the lactone carbonyl with a suitable bis-nucleophile. For example, condensation reactions of ninhydrin (B49086) (a related cyclic ketone) with various amino compounds have been used to synthesize spiro-isobenzofuran compounds. nih.gov A similar strategy could potentially be adapted for this compound. The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has also been reported as potential central nervous system agents. nih.gov

Fused-ring systems can be constructed through intramolecular reactions. For example, if a side chain introduced via a cross-coupling reaction contains a suitable functional group, an intramolecular cyclization could lead to the formation of a new ring fused to the isobenzofuranone core. The Parham cyclization, which involves an intramolecular nucleophilic attack of a carbanion generated from a halogen-lithium exchange, is a powerful method for forming heterocyclic rings. wikipedia.org

Applications of 3,5 Dibromo 3h Isobenzofuran 1 One in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

3,5-Dibromo-3H-isobenzofuran-1-one serves as a crucial starting material or intermediate in the synthesis of more elaborate organic molecules. Its structure, featuring a fused benzene (B151609) and γ-lactone ring, along with bromine substituents, provides multiple reactive sites for further chemical transformations. smolecule.com This allows for the construction of complex molecular architectures that are often inspired by natural products. nih.gov

The isobenzofuran-1(3H)-one core, also known as a phthalide (B148349), is a recurring motif in many biologically active natural and synthetic compounds. nih.govresearchgate.net The presence of bromine atoms on the aromatic ring of this compound enhances its utility as a synthetic building block. These bromine atoms can be readily substituted or participate in various coupling reactions, enabling the introduction of diverse functional groups and the extension of the molecular framework. smolecule.com

For instance, the lactone ring can undergo reactions such as ring-opening or modification at the 3-position. nih.gov The bromine atoms can be replaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, to form new carbon-carbon bonds. This versatility makes this compound a valuable precursor for creating a wide array of substituted isobenzofuranone derivatives and other heterocyclic systems.

Table 1: Selected Reactions Utilizing Isobenzofuranone Scaffolds

Reaction Type Reagents Product Type Reference
Rosenmund-von Braun reaction CuCN in DMF Cyanide derivative nih.gov
Radical bromination NBS, AIBN in CCl4 Brominated derivative nih.gov
Pictet-Spengler reactions Various Spirocyclic fusions dtu.dk

Intermediate in the Synthesis of Advanced Polymer Materials

The unique chemical properties of isobenzofuran-1(3H)-ones, including this compound, allow for their incorporation into polymers, leading to the development of functional materials with distinct characteristics. smolecule.com The bromine and other functional groups present in these molecules can influence the properties of the resulting polymers. smolecule.com

Research has explored the use of related isobenzofuranone structures in the synthesis of polymers for various applications. For example, thiophene[3,4-f]isobenzofuran-4,8-dione-based polymers have been developed for use in organic solar cells. google.com These polymers exhibit strong spectral absorption and suitable energy levels for efficient charge separation and transport. google.com

While direct studies on the use of this compound in polymer synthesis are not extensively detailed in the provided results, the general reactivity of the isobenzofuranone core and the presence of the reactive bromine atoms suggest its potential as a monomer or a precursor to monomers for polymerization reactions. The bromine atoms could serve as sites for polymerization or for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3,5-Dibromo-3H-isobenzofuran-1-one?

The synthesis typically involves bromination of the parent isobenzofuranone scaffold. For example, regioselective bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent like acetic acid or dichloromethane under controlled temperatures (0–25°C) ensures substitution at the 3- and 5-positions. Reaction monitoring via TLC or NMR is critical to confirm intermediate formation and avoid over-bromination .

Q. How is the purity and structural identity of this compound validated?

A combination of spectroscopic techniques is used:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
  • FT-IR : To detect carbonyl (C=O) stretches near 1750–1780 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹.
  • HRMS (ESI) : For precise molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What crystallographic tools are recommended for resolving the solid-state structure of brominated isobenzofuranones?

Single-crystal X-ray diffraction (SCXRD) paired with the SHELX suite (e.g., SHELXL for refinement) is standard. The software handles heavy atoms (Br) efficiently, enabling accurate determination of bond lengths, angles, and intermolecular interactions. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do Br⋯Br halogen bonding and C—H⋯O interactions influence the crystal packing of this compound?

Bromine atoms participate in Type-II halogen bonds (Br⋯Br distances ~3.4–3.6 Å) and C—H⋯O hydrogen bonds (2.2–2.5 Å), stabilizing the lattice. These interactions are visualized using ORTEP-3 or Mercury software. For example, in related dibromo derivatives, such contacts contribute to dense packing and high melting points .

Q. What challenges arise in refining disordered bromine positions in X-ray structures of this compound?

Disordered Br atoms can lead to ambiguous electron density maps. To resolve this:

  • Apply ISOR and DELU restraints in SHELXL to model thermal motion.
  • Use twin refinement (via TWIN commands) if pseudo-symmetry or twinning is detected.
  • Validate results with R-factor convergence (<5%) and CheckCIF/PLATON alerts .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for brominated isobenzofuranones be resolved?

Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:

  • VT-NMR : To probe temperature-dependent conformational changes.
  • DFT calculations : Compare computed NMR shifts (e.g., using Gaussian) with experimental data.
  • Complementary techniques : Pair SCXRD with solid-state NMR or IR for cross-validation .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • One-pot synthesis : Sequential bromination and functionalization (e.g., Suzuki coupling) to introduce diverse substituents.
  • High-throughput screening : Use automated platforms to assess reaction conditions (solvent, catalyst, temperature).
  • Docking studies : Pre-screen derivatives against target proteins (e.g., antioxidant enzymes) to prioritize synthesis .

Methodological Considerations

Q. How is computational modeling applied to predict the reactivity of this compound?

  • *DFT (B3LYP/6-31G)**: Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking (AutoDock Vina) : Evaluates binding affinity with biological targets (e.g., cyclooxygenase for antiplatelet activity).
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What protocols ensure ethical and reproducible data reporting for brominated heterocycles?

  • CCDC deposition : Submit crystallographic data (CIF files) to the Cambridge Structural Database (CSD) for public access.
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Conflict of interest declarations : Disclose funding sources and competing interests in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.